7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Overview
Description
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-ones can be achieved through various methods. A notable method involves a one-pot regioselective synthesis via Smiles rearrangement, offering excellent yields under metal-free conditions, highlighting an environmentally friendly and economical approach (Zhao et al., 2013). Another method employs a highly enantioselective synthesis through a proline-catalyzed Mannich reaction, producing optically active derivatives with high yields and enantioselectivities (Deng et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds often includes a seven-membered lactam ring fused with a benzene ring, which contributes to their unique chemical and physical properties. The presence of a thiazepine moiety within the dibenzo[b,f][1,4]thiazepin-11(10H)-ones structure is crucial for their potential biological activities and chemical reactivity.
Chemical Reactions and Properties
Dibenzo[b,f][1,4]thiazepin-11(10H)-ones undergo various chemical reactions, including aromatic denitrocyclization, which is key in their synthesis. This step involves intramolecular aromatic denitrocyclization of specific amides to form the heterocyclic core (Smirnov et al., 2007). Additionally, the Pummerer rearrangement has been utilized in the synthesis of related compounds, demonstrating the versatility of these molecules in organic synthesis (Yale, 1978).
Physical Properties Analysis
The physical properties of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystal analysis has been employed to confirm the structure of synthesized compounds, providing insights into their stability and conformation (Du & Wu, 2020).
Scientific Research Applications
Neurobiology and Antidepressant Effects
Studies have explored the neurobiological effects of compounds structurally similar to 7-Benzyloxy-dibenzothiazepin-11-one, highlighting their roles in mood, anxiety, emotions, and the potential antidepressant mechanisms beyond the monoaminergic hypothesis. Research has particularly focused on tianeptine, which shares a structural likeness with tricyclic antidepressants, revealing its impact on neuroplasticity, neurotransmitter systems, and emotional learning within the brain (McEwen & Olié, 2005).
Pharmacological Profile and Synthetic Approaches
The pharmacological and synthetic profiles of benzothiazepines, a category encompassing derivatives of 7-Benzyloxy-dibenzothiazepin-11-one, have been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, and calcium channel blockers. The reviews also cover the structural-activity relationship and synthetic methodologies, presenting these compounds as significant in drug discovery and medicinal chemistry (Dighe et al., 2015).
Therapeutic Potential and Chemotherapeutics
Benzothiazole derivatives, closely related to 7-Benzyloxy-dibenzothiazepin-11-one, have been recognized for their therapeutic potential in treating various diseases, including cancer. The structural simplicity and versatility of the benzothiazole scaffold allow for the development of new chemotherapeutic agents with potential anticancer activities. These compounds serve as a foundation for the design of novel treatments aimed at improving efficacy and safety in therapy (Kamal et al., 2015).
Antioxidant and Anti-inflammatory Agents
The development of benzofused thiazole derivatives, including compounds related to 7-Benzyloxy-dibenzothiazepin-11-one, as potential antioxidant and anti-inflammatory agents, has been explored. This research underscores the importance of such derivatives in creating new therapeutic agents with enhanced anti-inflammatory and antioxidant activities, highlighting the significant role of structural design in therapeutic efficacy (Raut et al., 2020).
properties
IUPAC Name |
2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEHOLFZCSNFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441902 | |
Record name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one | |
CAS RN |
329217-07-4 | |
Record name | 7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329217-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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